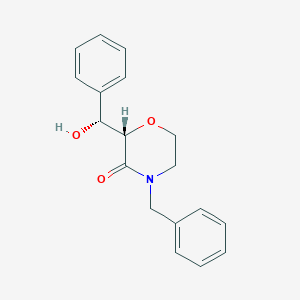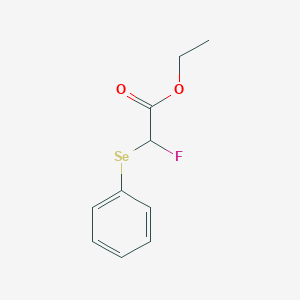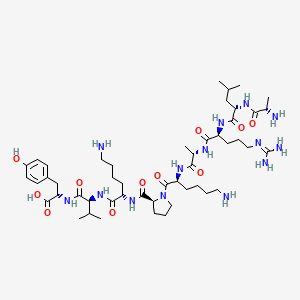![molecular formula C6H7Br3ClNO2 B12541757 Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- CAS No. 666200-91-5](/img/structure/B12541757.png)
Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-: is an organic compound with a complex structure that includes a propanoyl chloride group and a tribromoacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- typically involves the reaction of 2-methylpropanoyl chloride with tribromoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-methylpropanoyl chloride+tribromoacetic acid→Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The tribromoacetyl group can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of corresponding alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of various complex organic molecules.
Reagent in Organic Reactions: Employed as a reagent in organic synthesis for introducing the propanoyl group.
Biology:
Biochemical Studies: Utilized in biochemical studies to modify proteins and peptides.
Medicine:
Pharmaceutical Research: Investigated for potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The tribromoacetyl group can also participate in reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
- Propanoyl chloride
- 2-methylpropanoyl chloride
- Tribromoacetic acid
Comparison:
- Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- is unique due to the presence of both the propanoyl chloride and tribromoacetyl groups, which impart distinct reactivity and properties.
- Compared to propanoyl chloride , it has additional functional groups that enhance its versatility in chemical reactions.
- 2-methylpropanoyl chloride lacks the tribromoacetyl group, making it less reactive in certain contexts.
- Tribromoacetic acid does not have the propanoyl chloride group, limiting its applications compared to the compound .
This detailed article provides a comprehensive overview of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
666200-91-5 |
|---|---|
Formule moléculaire |
C6H7Br3ClNO2 |
Poids moléculaire |
400.29 g/mol |
Nom IUPAC |
2-methyl-2-[(2,2,2-tribromoacetyl)amino]propanoyl chloride |
InChI |
InChI=1S/C6H7Br3ClNO2/c1-5(2,3(10)12)11-4(13)6(7,8)9/h1-2H3,(H,11,13) |
Clé InChI |
XDUASIKXFIJFCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)Cl)NC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
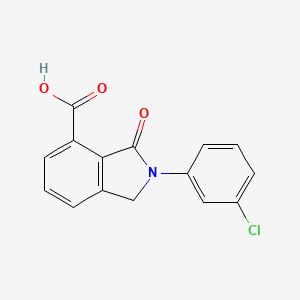
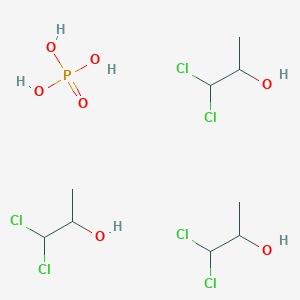
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)

![2-[(Pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B12541709.png)

